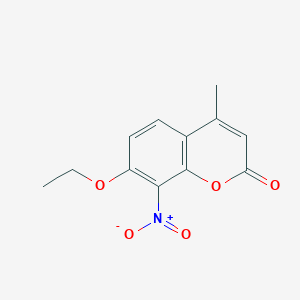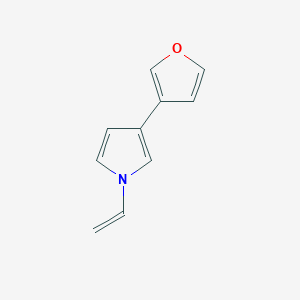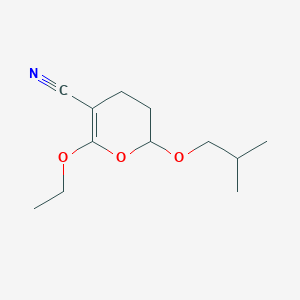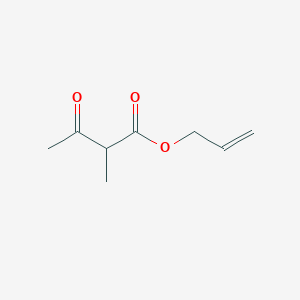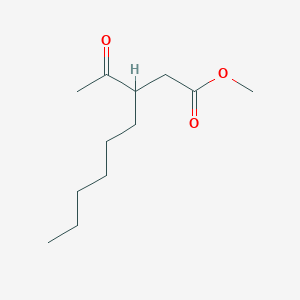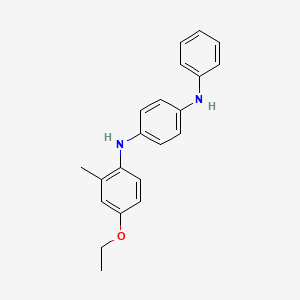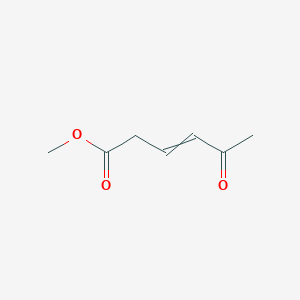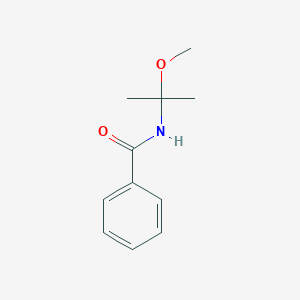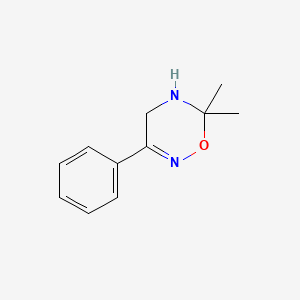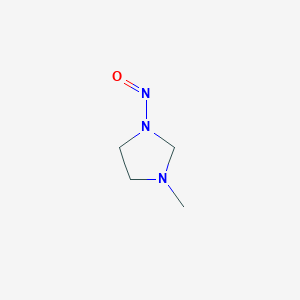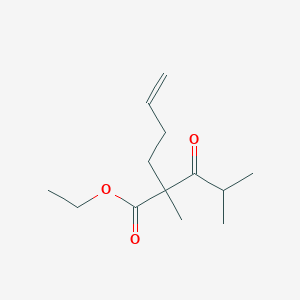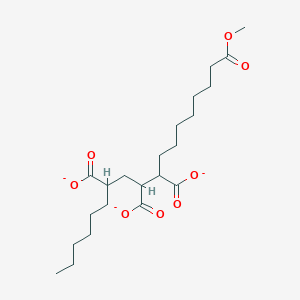
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including methoxy, oxo, and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate typically involves multi-step organic reactions. One common approach is the esterification of octadecanoic acid derivatives with methoxy and oxo substituents. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of automated systems ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, higher oxidation state compounds, and substituted analogs with varying functional groups.
Wissenschaftliche Forschungsanwendungen
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate involves its interaction with specific molecular targets. The methoxy and oxo groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
18-Methoxy-18-oxooctadecanoic acid: A closely related compound with similar functional groups.
Octadecanedioic acid: Another compound with a similar carbon backbone but different functional groups.
Monomethyl ester derivatives: Compounds with similar ester functional groups but varying chain lengths and substituents.
Uniqueness
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate is unique due to its specific combination of methoxy, oxo, and carboxylate groups. This combination imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
112812-60-9 |
|---|---|
Molekularformel |
C22H35O8-3 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
18-methoxy-18-oxooctadecane-6,8,9-tricarboxylate |
InChI |
InChI=1S/C22H38O8/c1-3-4-5-9-12-16(20(24)25)15-18(22(28)29)17(21(26)27)13-10-7-6-8-11-14-19(23)30-2/h16-18H,3-15H2,1-2H3,(H,24,25)(H,26,27)(H,28,29)/p-3 |
InChI-Schlüssel |
UBGHZXQPDGQMLN-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCC(CC(C(CCCCCCCC(=O)OC)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


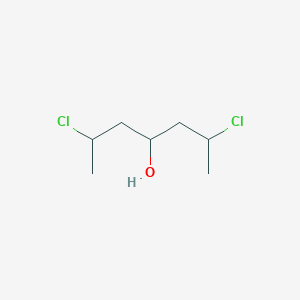
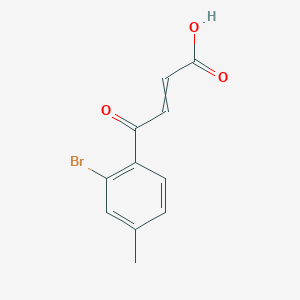
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
